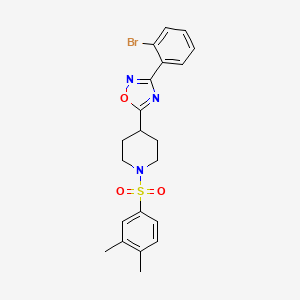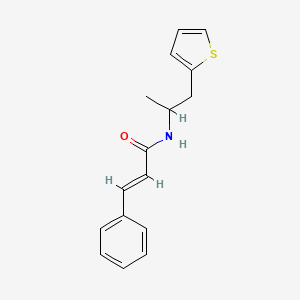
N-(1-(噻吩-2-基)丙烷-2-基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cinnamamide derivatives has been explored in various studies, focusing on the incorporation of different functional groups to enhance their pharmacological properties. For instance, novel cinnamate derivatives of thioxanthone were synthesized, which included cinnamamide groups. These derivatives were characterized using spectroscopic techniques, and their photocuring behavior was compared with commercial photoinitiators . Another study reported the synthesis of a compound with a thiophen-2-yl and oxadiazolyl moiety attached to the cinnamamide, which was characterized by spectral analysis and X-ray diffraction . Additionally, a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were designed and synthesized, aiming to improve physicochemical properties and antitubercular activity . The synthesis of N-(2-hydroxyethyl) cinnamamide derivatives was also described, with their structures characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives has been elucidated using different analytical techniques. X-ray diffraction studies revealed the crystal structure of a cinnamamide derivative with thiophen-2-yl and oxadiazolyl groups, showing stabilization by hydrogen bonds and π-π interactions . Crystallographic studies of other N-substituted cinnamamide derivatives provided insights into their potential anticonvulsant activity, with the structures stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of cinnamamide derivatives has been investigated in the context of their potential applications. The cinnamate derivatives of thioxanthone were found to undergo a primary (2+2) cycloaddition reaction, which competes with hydrogen atom abstraction, influencing their photochemical activity . This reaction was confirmed by the absence of ketyl radical formation during microsecond flash photolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are closely related to their molecular structure and the substituents present. The photocuring activity of thioxanthone-containing cinnamate derivatives was found to be lower than that of commercial photoinitiators, as indicated by reduced fluorescence and phosphorescence quantum yields . The antitubercular activity of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives was systematically evaluated, with one compound showing promising activity against Mycobacterium tuberculosis . The antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives was assessed through behavioral tests, with some compounds significantly reducing immobility time in mice . The anticonvulsant activity of N-substituted cinnamamide derivatives was explored, suggesting that the presence of an electron-donor atom combined with a hydrogen atom in the substituent may enhance interactions with the molecular target .
科学研究应用
抗惊厥活性
包括 N-取代变体在内的肉桂酰胺衍生物因其抗惊厥特性而被广泛研究。晶体学研究表明,这些化合物的某些结构特征,例如电子供体原子和氢键受体/供体域的存在,对其活性至关重要。各种肉桂酰胺衍生物的证据支持了这些发现,证明了这些化合物在抗惊厥药物治疗中的潜力 (Żesławska 等人,2017),(Żesławska 等人,2018)。
抗结核和抗菌活性
N-[4-(哌嗪-1-基)苯基]肉桂酰胺衍生物已显示出针对结核分枝杆菌的有希望的抗结核活性。肉桂酰胺结构周围的分子修饰与增强的药代动力学和药效学特性有关,表明它们在治疗结核病中的潜力 (Patel & Telvekar, 2014)。此外,某些肉桂酰胺衍生物的类药物特性研究表明它们的抗菌潜力,强调了这些化合物在解决传染病中的重要性 (Borul & Agarkar, 2020)。
抗癌特性
多项研究表明,肉桂酰胺衍生物可以诱导细胞凋亡并抑制癌细胞生长,特别是在结肠癌中。已知这些化合物通过迈克尔加成反应起作用,通过氧化还原机制导致癌细胞死亡并抑制对自我更新和干性至关重要的癌干细胞 (Omar 等人,2020),(Omar 等人,2020)。
聚乙炔合成
已经探索了肉桂酸酯及其衍生物(包括 N-(1-氧代-1-(丙-2-炔氨基)丙烷-2-基)肉桂酰胺)与聚乙炔的合成。这些聚合物表现出稳定的螺旋结构和大的比旋光度,表明它们作为不对称合成中的手性催化剂的潜在应用 (Rahim, 2021)。
作用机制
Target of Action
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, also known as Methiopropamine, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal communication and overall brain function .
Mode of Action
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide functions as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and stimulation of the post-synaptic neurons .
Biochemical Pathways
The action of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it amplifies the signaling in these pathways, leading to downstream effects such as increased alertness, attention, and energy .
Pharmacokinetics
The pharmacokinetics of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product . It is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its absorption and distribution within the body. Additionally, individual factors such as genetic variations in the cytochrome P450 enzyme system can influence the metabolism and therefore the efficacy and potential side effects of the compound .
安全和危害
属性
IUPAC Name |
(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTDXAZZFNOSOL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


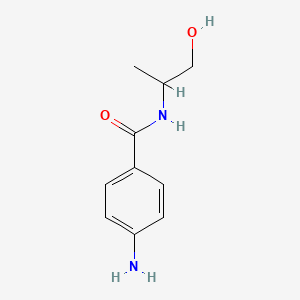
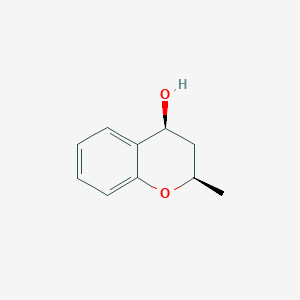
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)
![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)

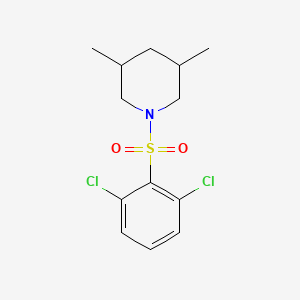
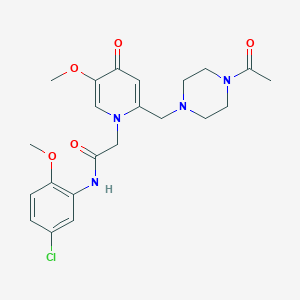
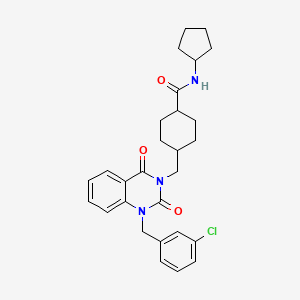
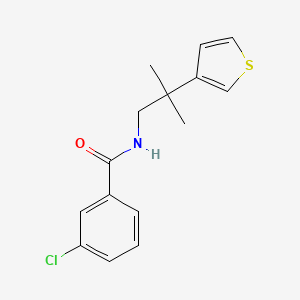
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)
